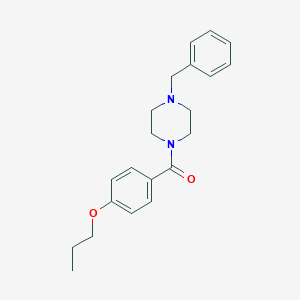
N-(2-nitro-3-pyridinyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-nitro-3-pyridinyl)methanesulfonamide, also known as NPSB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which makes it an important tool for studying the role of PTPs in various biological processes.
Mechanism of Action
N-(2-nitro-3-pyridinyl)methanesulfonamide inhibits PTPs by binding to the active site of the enzyme and blocking its activity. This leads to the accumulation of phosphorylated proteins, which in turn affects various signaling pathways in the cell.
Biochemical and Physiological Effects:
N-(2-nitro-3-pyridinyl)methanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, suggesting that it may have potential as an anticancer agent. It has also been shown to improve glucose tolerance in diabetic mice, suggesting that it may have potential as a treatment for diabetes.
Advantages and Limitations for Lab Experiments
The main advantage of using N-(2-nitro-3-pyridinyl)methanesulfonamide in lab experiments is its potency as a PTP inhibitor. It has been shown to be more potent than other PTP inhibitors such as sodium orthovanadate and pervanadate. However, its potency can also be a limitation, as it may lead to off-target effects and non-specific inhibition of other enzymes.
List of
Future Directions
1. Development of more selective PTP inhibitors that target specific PTP isoforms.
2. Investigation of the role of PTPs in other diseases such as neurodegenerative disorders and cardiovascular diseases.
3. Development of N-(2-nitro-3-pyridinyl)methanesulfonamide derivatives with improved pharmacokinetic properties.
4. Investigation of the potential of N-(2-nitro-3-pyridinyl)methanesulfonamide as a therapeutic agent in various diseases.
5. Elucidation of the molecular mechanisms underlying the effects of N-(2-nitro-3-pyridinyl)methanesulfonamide on cell signaling pathways.
Synthesis Methods
The synthesis of N-(2-nitro-3-pyridinyl)methanesulfonamide involves the reaction of 2-nitro-3-pyridinecarboxaldehyde with methanesulfonamide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N-(2-nitro-3-pyridinyl)methanesulfonamide.
Scientific Research Applications
N-(2-nitro-3-pyridinyl)methanesulfonamide has been extensively used in scientific research to study the role of PTPs in various biological processes. PTPs are a family of enzymes that play a crucial role in regulating cell signaling pathways. Dysregulation of PTPs has been linked to various diseases such as cancer, diabetes, and autoimmune disorders. N-(2-nitro-3-pyridinyl)methanesulfonamide has been shown to be a potent inhibitor of PTPs, which makes it an important tool for studying the role of PTPs in disease pathogenesis.
properties
Product Name |
N-(2-nitro-3-pyridinyl)methanesulfonamide |
|---|---|
Molecular Formula |
C6H7N3O4S |
Molecular Weight |
217.21 g/mol |
IUPAC Name |
N-(2-nitropyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H7N3O4S/c1-14(12,13)8-5-3-2-4-7-6(5)9(10)11/h2-4,8H,1H3 |
InChI Key |
MUHOSHAETPYMIB-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=C(N=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CS(=O)(=O)NC1=C(N=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Diphenylacetyl)amino]benzamide](/img/structure/B240786.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B240791.png)
![1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane](/img/structure/B240792.png)
![2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B240798.png)
![3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240799.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B240802.png)
![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)

![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)